molecular formula C22H32N2O3 B5519531 3-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3,9-diazaspiro[5.6]dodecan-10-one

3-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3,9-diazaspiro[5.6]dodecan-10-one

Numéro de catalogue B5519531
Poids moléculaire: 372.5 g/mol
Clé InChI: NVDVNJQHKHZTFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Diazaspiro compounds, including derivatives similar to the one , are typically synthesized through multicomponent reactions involving barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a catalyst like Et3N. This process is known for its efficiency and the ability to produce a wide variety of functionalized compounds (Li et al., 2014). Additionally, microwave-assisted solid-phase synthesis methods have been developed, significantly speeding up the synthesis process and improving the yield of diazaspiro compounds (Macleod et al., 2006).

Molecular Structure Analysis

The molecular structure of diazaspiro compounds is typically confirmed using techniques such as X-ray analysis. This allows for the determination of the exact spatial arrangement of atoms within the molecule, providing insights into the compound's stereochemistry and conformational properties (Bubnov et al., 2011).

Chemical Reactions and Properties

Diazaspiro compounds can participate in various chemical reactions due to their rich functional group content. They can undergo cycloaddition reactions, forming new bonds and frameworks, which is essential for their use in synthesizing more complex molecules (Mori & Katsurada, 1984).

Applications De Recherche Scientifique

  • CCR8 Antagonists : This compound and related derivatives are identified as CCR8 antagonists and are useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

  • GABA Type A Receptor Antagonists : Derivatives of this compound have been found to be potent γ-aminobutyric acid type A receptor (GABAAR) antagonists with potential applications in peripheral GABAAR inhibition. They also show potential for immunomodulatory effects, which could be relevant in treatments involving T cell proliferation (Bavo et al., 2021).

  • Drug Discovery Building Blocks : Novel spiro scaffolds inspired by bioactive natural products have been designed for drug discovery. These scaffolds, including diazaspiro compounds, can be easily prepared and modified for potential lead generation in various therapeutic areas (Jenkins et al., 2009).

  • Antihypertensive Agents : Certain diazaspiro derivatives have been prepared and screened for antihypertensive properties, indicating potential use in hypertension management (Clark et al., 1983).

  • Solid-Phase Synthesis : These compounds have been synthesized using microwave-assisted solid-phase techniques, highlighting their potential for efficient and scalable production for pharmaceutical applications (Macleod et al., 2006).

Propriétés

IUPAC Name

3-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3,10-diazaspiro[5.6]dodecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-21(2,27)8-6-17-4-3-5-18(16-17)20(26)24-14-11-22(12-15-24)9-7-19(25)23-13-10-22/h3-5,16,27H,6-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDVNJQHKHZTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC3(CCC(=O)NCC3)CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.